Product packaging for a,b-Dichlorovinyl phenyl ether(Cat. No.:CAS No. 60785-20-8; 89894-42-8)

a,b-Dichlorovinyl phenyl ether

Cat. No.: B2423569
CAS No.: 60785-20-8; 89894-42-8
M. Wt: 189.04
InChI Key: PHFFHYPGFBZCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a,b-Dichlorovinyl phenyl ether is a chlorinated vinyl ether compound presenting a valuable scaffold for chemical research and synthesis. The presence of both the ether linkage and dichlorovinyl group makes it a versatile intermediate for exploring novel reaction pathways, particularly in the development of more complex molecular structures. Researchers can utilize this compound to study the reactivity of halogenated vinyl ethers, which may be relevant in the synthesis of specialty polymers or other advanced materials. The compound's structure suggests potential for use in structure-activity relationship (SAR) studies, especially in relation to other diphenyl ether derivatives whose biological activities, such as herbicidal action, have been documented . Handling this reagent requires a high standard of laboratory safety practice due to the potential reactivity of its functional groups. As with many specialized organics, it is intended for use in controlled research environments. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B2423569 a,b-Dichlorovinyl phenyl ether CAS No. 60785-20-8; 89894-42-8

Properties

IUPAC Name

[(Z)-1,2-dichloroethenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFFHYPGFBZCLE-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O/C(=C/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Hydrolysis Mechanism:

The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction that is understood to proceed via rate-determining proton transfer to the vinyl group. cdnsciencepub.comnih.gov To confirm if a,b-dichlorovinyl phenyl ether follows this mechanism, a deuterium labeling experiment could be designed.

Experiment: The hydrolysis of this compound would be carried out in two separate experiments: one in standard aqueous acid (H₂O/H₃O⁺) and another in heavy water with deuterated acid (D₂O/D₃O⁺).

Expected Outcome: If the protonation of the double bond is the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be expected. nih.gov This is because the O-H bond in the hydronium ion is stronger than the O-D bond, and the transition state involves the transfer of this proton/deuteron.

Data Interpretation: The observation of a substantial KIE would support a mechanism where the initial proton transfer is the slow step, leading to the formation of a carbocation intermediate.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of this compound

Solvent SystemRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)
H₂O / H₃O⁺kH = 1.5 x 10⁻⁴2.8
D₂O / D₃O⁺kD = 0.54 x 10⁻⁴

Tracing the Phenyl Group in Nucleophilic Substitution:

Consider a nucleophilic substitution reaction where the phenoxy group might be displaced. An ¹⁸O labeling experiment could unequivocally determine the site of bond cleavage.

Experiment: a,b-Dichlorovinyl phenyl ether would be synthesized with an ¹⁸O label in the ether linkage (Ph-¹⁸O-C=C). This labeled ether would then be reacted with a nucleophile (e.g., methoxide, CH₃O⁻). The products, which could include a substituted vinyl ether and phenol (B47542), would be analyzed by mass spectrometry to locate the ¹⁸O label.

Possible Pathways & Expected Outcomes:

Pathway A (Cleavage of the Vinyl-Oxygen bond): If the nucleophile attacks the vinyl carbon and displaces the phenoxy group, the ¹⁸O label would be found in the resulting phenoxide/phenol.

Pathway B (Cleavage of the Phenyl-Oxygen bond): If the phenyl-oxygen bond were to cleave (less likely for an sp²-hybridized carbon), the ¹⁸O label would remain with the vinyl portion of the molecule.

Data Interpretation: The location of the ¹⁸O in the products directly maps the bond-breaking and bond-forming steps of the reaction.

Table 2: Hypothetical ¹⁸O Labeling Results for Nucleophilic Substitution

ReactantLabeled ProductUnlabeled ProductMechanistic Conclusion
Ph-¹⁸O-C(Cl)=CHClPhenyl-¹⁸O-HCH₃O-C(Cl)=CHClCleavage of the Vinyl-¹⁸O bond occurred.

These examples, though hypothetical for this compound itself, are based on established methodologies used for similar compounds. cdnsciencepub.comsci-hub.se They demonstrate how isotopic labeling experiments provide unambiguous data to support or refute proposed reaction mechanisms, making this technique an indispensable tool in mechanistic organic chemistry. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving A,b Dichlorovinyl Phenyl Ether

Mechanistic Pathways of Vinylic Ether Transformations

Vinylic ethers, including a,b-Dichlorovinyl phenyl ether, are versatile functional groups that participate in a variety of chemical transformations. The mechanistic pathways governing their reactions are largely dictated by the electronic nature of the vinyl group and the reaction conditions employed. One of the most fundamental reactions of vinyl ethers is acid-catalyzed hydrolysis. This process is initiated by a rate-determining proton transfer to the β-carbon of the vinyl ether, which generates a resonance-stabilized carbocation intermediate. researchgate.net This intermediate is then rapidly trapped by water, leading to the formation of a hemiacetal, which subsequently decomposes to yield an aldehyde and an alcohol. researchgate.net

Beyond hydrolysis, vinylic ethers can engage in more complex transformations. Recent studies have explored their use as ethylene surrogates through photoredox catalysis. nih.gov In these mechanisms, a radical can add to the vinyl ether to generate an α-oxy radical intermediate. nih.gov This intermediate can then participate in a spin-center shift (SCS) pathway, which facilitates C-O bond cleavage and allows the phenoxy group to act as a leaving group, enabling the formation of new carbon-carbon bonds. nih.gov These fundamental mechanistic principles provide a basis for understanding the reactivity of substituted vinylic ethers like this compound in more specialized reaction manifolds.

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and dihalo-olefins such as this compound are potential substrates for such transformations. nobelprize.orgnih.gov The general catalytic cycle for these reactions, including well-known variants like the Suzuki, Negishi, and Stille couplings, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgwhiterose.ac.uk A Pd(0) complex initiates the cycle by inserting into a carbon-halogen bond (oxidative addition) to form a Pd(II) intermediate. nobelprize.org This is followed by transmetalation, where an organometallic nucleophile transfers its organic group to the palladium center. nobelprize.org The cycle concludes with reductive elimination, where the two organic groups couple to form the final product, regenerating the Pd(0) catalyst. nobelprize.org

A significant mechanistic challenge in the cross-coupling of this compound is achieving selective functionalization of one C-Cl bond over the other. The two chlorine atoms are in chemically distinct environments: one is at the α-position (C1, adjacent to the oxygen) and the other is at the β-position (C2). This inherent asymmetry can be exploited to control regioselectivity.

The relative reactivity of the two C-Cl bonds is influenced by both electronic and steric factors. The C1-Cl bond is influenced by the electron-donating character of the adjacent ether oxygen, while the C2-Cl bond is more electronically isolated. Oxidative addition of the palladium catalyst is the step that typically determines which bond is activated. The choice of catalyst, ligands, and reaction conditions can be tuned to favor insertion into either the C1-Cl or C2-Cl bond, although achieving high selectivity often requires careful optimization. In analogous systems like dihalogenated N-heteroarenes, halides adjacent to a heteroatom are conventionally more reactive, suggesting the C1-Cl bond might be more susceptible to oxidative addition. nih.gov

The ligands coordinated to the palladium center play a paramount role in controlling both the efficiency and regioselectivity of cross-coupling reactions. nih.govsemanticscholar.orgenscm.fr By modifying the steric and electronic properties of the ligand, one can tune the reactivity of the catalyst to favor a specific reaction pathway. For substrates with multiple reactive sites, judicious ligand choice can invert the "innate" selectivity. nih.gov

Steric Hindrance: Bulky ligands, such as sterically demanding phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can create a sterically congested environment around the palladium atom. This can lead to preferential oxidative addition at the less sterically hindered C-Cl bond of the dichlorovinyl substrate.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand influences the electron density at the palladium center. Electron-rich ligands can promote the oxidative addition step, which is often rate-limiting. thermofishersci.in The interplay between the ligand's electronics and the electronic properties of the two C-Cl bonds can be harnessed to achieve regioselective activation. nih.govsemanticscholar.org

Table 1. Predicted Influence of Ligand Properties on Regioselective Cross-Coupling of this compound
Ligand TypeKey PropertyPredicted Effect on RegioselectivityRationale
Bulky Monophosphines (e.g., P(t-Bu)₃, QPhos)Large Cone AngleMay favor coupling at the less sterically hindered C-Cl bond (likely C2).Steric repulsion between the ligand and the substrate disfavors oxidative addition at the more crowded position. nih.gov
N-Heterocyclic Carbenes (NHCs) (e.g., SIPr, IPr)Strong σ-donors, often bulkyCan promote high catalytic activity and may offer unique selectivity based on steric profile. nih.govthermofishersci.inStrong donation stabilizes the catalyst, while steric bulk influences substrate approach. nih.gov
Bidentate Phosphines (e.g., dppf)Defined Bite AngleMay favor coupling at the electronically more reactive C-Cl bond (potentially C1).The fixed geometry can favor oxidative addition based on electronic factors over steric ones. nih.gov

The catalytic cycle for the cross-coupling of this compound would involve several key organopalladium intermediates.

Transmetalation Intermediate: Following oxidative addition, the transmetalation step occurs. An organometallic reagent (e.g., R-B(OH)₂ in a Suzuki coupling) coordinates to the palladium center, often after the displacement of a ligand or the chloride anion. This forms an intermediate where both the vinyl group and the incoming R group are bound to the palladium. Comprehensive studies have shown that for both Suzuki-Miyaura and Hiyama-Denmark couplings, the transmetalation intermediate is often a monoligated L₁Pd(II) species. nih.gov

Reductive Elimination Precursor: Prior to reductive elimination, an isomerization may be required to bring the two organic fragments (the vinyl group and the R group) into a cis orientation on the palladium center. The final C-C bond-forming step, reductive elimination, yields the coupled product and regenerates the active Pd(0)L₂ catalyst, allowing the cycle to continue.

Sigmatropic Rearrangement Mechanisms

Sigmatropic rearrangements are powerful, concerted pericyclic reactions that involve the migration of a σ-bond across a π-system, enabling significant molecular reorganization. rsc.org The acs.orgacs.org-sigmatropic rearrangement, exemplified by the Claisen rearrangement, is particularly valuable for the stereoselective formation of carbon-carbon bonds. organic-chemistry.orgredalyc.orglibretexts.org This class of reaction is highly relevant to derivatives of dichlorovinyl ethers.

While this compound itself does not undergo this rearrangement, its structural motif is a precursor to substrates that do. Specifically, allyl and propargyl 1,1-dichlorovinyl ethers, which can be synthesized from the corresponding alcohols, undergo facile acs.orgacs.org-sigmatropic rearrangements under specific conditions. tminehan.comdigitellinc.com

The key mechanistic step involves the treatment of the allyl or propargyl 1,1-dichlorovinyl ether with a strong base, typically n-butyllithium (n-BuLi), at low temperatures. tminehan.com This treatment does not directly initiate the rearrangement but instead generates a highly reactive intermediate through a two-step elimination of HCl. The resulting species is a lithiated alkynyl ether, or ynolate. acs.org This in situ-formed ynolate is the actual substrate for the acs.orgacs.org-sigmatropic rearrangement.

The rearrangement proceeds rapidly at low temperatures, a stark contrast to traditional Claisen rearrangements which often require significant heating. tminehan.com

For allyl dichlorovinyl ethers , the in situ generated allyl alkynyl ether rearranges to form an allenyl ketene (B1206846) intermediate. This highly electrophilic ketene can then be trapped by various nucleophiles. For instance, quenching the reaction with an alcohol or amine furnishes γ,δ-unsaturated esters or amides, respectively. tminehan.comrsc.org

For propargyl dichlorovinyl ethers , a similar base-induced elimination forms a propargyl lithioalkynyl ether. This intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement to produce an allenyl ynolate. digitellinc.comnih.gov This ynolate can be subsequently trapped with methanol to yield methyl-(2Z, 4Z)-dienoates or with aldehydes and ketones to produce unsaturated lactones. digitellinc.comnih.govrsc.org

Evidence for the ynolate intermediate has been provided by trapping experiments. Quenching the reaction of an allyl-1,1-dichlorovinyl ether and n-BuLi with an electrophilic silylating agent like TIPSOTf yields a rearranged triisopropylsilyl ynol ether, confirming the formation of the ynolate post-rearrangement. acs.org

Table 2. Representative Products from acs.orgacs.org-Sigmatropic Rearrangement of Dichlorovinyl Ether Derivatives
Starting Ether TypeKey IntermediateTrapping ReagentFinal Product ClassReference
Allyl-1,1-dichlorovinyl etherAllyl alkynyl ether / Allenyl keteneAlcohols (ROH)γ,δ-Unsaturated esters tminehan.com
Allyl-1,1-dichlorovinyl etherAllyl alkynyl ether / Allenyl keteneAmines (R₂NH)γ,δ-Unsaturated amides rsc.org
Propargyl-1,1-dichlorovinyl etherPropargyl lithioalkynyl ether / Allenyl ynolateMethanol (MeOH)Methyl-(2Z, 4Z)-dienoates digitellinc.comnih.gov
Propargyl-1,1-dichlorovinyl etherPropargyl lithioalkynyl ether / Allenyl ynolateAldehydes/Ketones (R₂CO)Unsaturated lactones digitellinc.comrsc.org

Formation and Trapping of Allenyl Ketene and Ynolate Intermediates

The reaction pathways of this compound can involve the formation of highly reactive, transient species such as ynolates. Under the influence of strong bases, this compound can serve as a precursor to ynolate intermediates through a process of deprotonation and subsequent elimination. The generation of ynolates often involves a second deprotonation step that necessitates a strong base, followed by the elimination of a leaving group. acs.org In the case of this compound, this would involve the elimination of lithium phenoxide, a process facilitated by sterically hindered ester carbonyl groups in analogous systems to prevent nucleophilic addition to the carbonyl. acs.org

The general strategy for ynolate synthesis involves the cleavage of ester dianions, which has been developed as a convenient and efficient method. acs.org These ynolates are valuable synthetic intermediates, acting as dianion equivalents in various new synthetic reactions. acs.org The efficiency of ynolate formation can be influenced by steric factors; for instance, ynolates with primary alkyl groups are typically generated in good yields, whereas those with sterically demanding secondary and tertiary alkyl groups often result in poor yields. acs.org Once formed, these intermediates can be trapped by electrophiles, such as benzophenone, to yield olefination products, confirming their transient existence. acs.org

Stereospecificity in Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions that involve the migration of a sigma bond across a π system. uh.edulibretexts.org These reactions are governed by the principle of orbital symmetry, and their stereochemical outcome—whether the migrating group remains on the same face (suprafacial) or moves to the opposite face (antarafacial) of the π system—is highly predictable. uh.edu

A prominent example of a nih.govnih.gov sigmatropic reaction is the Claisen rearrangement, which involves the thermal rearrangement of allyl vinyl ethers or allyl aryl ethers. libretexts.orgopenstax.orglibretexts.org If this compound were incorporated into an appropriate allyl vinyl ether structure, it could potentially undergo this type of rearrangement. The Claisen rearrangement proceeds through a six-membered, cyclic transition state, involving the concerted movement of six bonding electrons. libretexts.orglibretexts.org Under thermal conditions, these nih.govnih.gov rearrangements, including the related Cope rearrangement of 1,5-dienes, typically proceed via a suprafacial pathway. libretexts.orgopenstax.org

The stereospecificity of these reactions is a key feature. For instance, in nih.govresearchgate.net sigmatropic rearrangements, (E)-alkenes generally favor the formation of anti products, while (Z)-alkenes favor the formation of syn products, demonstrating high stereoselectivity. uh.edu Mechanistic studies using stereochemically defined probes, such as cyclopropanes, have been employed to investigate the stereochemistry of such rearrangements, confirming that factors like the electronic properties of substituents can significantly impact reactivity and product distribution. nih.gov

Rearrangement TypeElectron Pairs InvolvedThermal ConditionsPhotochemical Conditions
acs.orguh.edu Hydride Shift 3 (6 electrons)SuprafacialAntarafacial
acs.orglibretexts.org Sigmatropic Shift 4 (8 electrons)AntarafacialSuprafacial
nih.govnih.gov Claisen/Cope 3 (6 electrons)SuprafacialNot commonly observed

Elimination-Addition Reaction Mechanisms

The elimination-addition mechanism provides a pathway for nucleophilic substitution on substrates that are typically unreactive toward standard SN1 or SN2 mechanisms, such as aryl halides. chemistrysteps.comlibretexts.org This mechanism is distinct from the addition-elimination pathway common in nucleophilic aromatic substitution on activated rings. chemistrysteps.comlibretexts.org The elimination-addition pathway proceeds in two distinct steps: an initial base-catalyzed elimination of a hydrogen and a leaving group, followed by the addition of a nucleophile to the resulting highly reactive intermediate. libretexts.org

In the context of aryl halides, this mechanism famously involves the formation of a "benzyne" (or dehydrobenzene) intermediate. libretexts.org For this compound, a similar mechanism is conceivable for the vinyl group. A strong base could induce the elimination of hydrogen chloride (HCl) to form a transient chloroalkyne intermediate. This reactive species would then be susceptible to nucleophilic attack, with the nucleophile adding across the triple bond to yield the final substituted product. A key characteristic of this mechanism is that the incoming nucleophile does not always bond to the same carbon that the leaving group vacated, often leading to a mixture of regioisomers. libretexts.org

Radical and Anionic Reaction Pathways

In addition to pericyclic and elimination-addition pathways, the double bond in this compound can potentially engage in radical and anionic reactions. Vinyl ethers are known to participate in radical reactions such as thiol-ene additions. researchgate.net

Anionic reaction pathways can be initiated by the transfer of an electron to the molecule, forming a radical anion. uni-bayreuth.de This method is used to initiate anionic polymerization, particularly in polar solvents where the resulting carbanions are effectively solvated. uni-bayreuth.de For example, the reaction of sodium metal with substrates like 1,1-diphenylethylene generates a radical anion that can initiate polymerization. uni-bayreuth.de Upon formation, these monomer radical anions can dimerize to create a dianion, which then propagates the polymerization process. uni-bayreuth.de The rate and efficiency of such anionic polymerizations are highly dependent on the solvent and the degree of aggregation of the initiator. uni-bayreuth.de

Theoretical and Computational Studies

Quantum chemical calculations are powerful tools for investigating the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used computational method for this purpose, with the B3LYP functional being a popular choice for its balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations can provide detailed insights into various molecular parameters.

Key applications of these methods include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to assign spectral bands. researchgate.net

Electronic Properties: Analyzing the distribution of electrons through methods like Natural Bond Orbital (NBO) analysis, which studies charge delocalization and electronic interactions. researchgate.net

Reactivity Prediction: Mapping the molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Thermodynamic Properties: Calculating thermodynamic parameters of the molecule. researchgate.net

Computational MethodInformation Obtained
DFT (B3LYP/B3PW91) Optimized molecular geometry, bond lengths, bond angles. dergipark.org.tr
Vibrational Analysis Theoretical IR and Raman spectra, potential energy distribution (PED). researchgate.net
NBO Analysis Atomic charges, electronic exchange interactions, charge delocalization. researchgate.net
MEP Mapping Prediction of sites for electrophilic and nucleophilic attack. researchgate.net
Frontier Molecular Orbitals HOMO-LUMO energy gap, chemical reactivity insights. researchgate.net

Beyond ground-state properties, computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and characterizing the structures of transition states—the highest energy points along a reaction coordinate.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies (Ea), which are crucial for understanding reaction rates. rsc.org For complex reactions with multiple possible pathways, such as the competition between a acs.orgresearchgate.net- and a nih.govresearchgate.net-Wittig rearrangement, computational studies can predict which pathway is energetically more favorable. uh.edu

For example, in the study of sigmatropic rearrangements, quantum chemical calculations can predict the stability of different isomers and the accessibility of various transition states, thereby explaining observed product distributions and stereochemical outcomes. nih.gov The energetic ordering of different molecular conformations or complexes can also be accurately predicted, which is challenging but achievable with sophisticated methods that account for forces like London dispersion. researchgate.net The thermolysis of ethers has been shown computationally to proceed via specific cyclic transition states, with calculated activation energies aligning with experimental findings. rsc.org

Mechanistic Insights from Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing detailed insights into reaction mechanisms. researchgate.net In the study of vinyl ethers, this methodology has been instrumental in elucidating aspects such as bond cleavage, the timing of proton transfer, and the nature of reaction intermediates. cdnsciencepub.comresearchgate.netnih.gov While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous vinyl ethers can be applied to postulate how such experiments would illuminate its reaction mechanisms.

Isotopic labeling experiments typically involve synthesizing a reactant with one or more of its atoms replaced by a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O). researchgate.net The reaction is then carried out, and the position of the isotopic label in the products is determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This information helps to distinguish between different possible mechanistic pathways.

One of the key applications of isotopic labeling is the determination of kinetic isotope effects (KIE). The KIE is the ratio of the reaction rate of a molecule with a light isotope to that of a molecule with a heavy isotope (kL/kH). wikipedia.org A primary KIE greater than 1 is typically observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edubaranlab.org Secondary KIEs occur when the labeled atom is not directly involved in bond breaking but is located near the reaction center. epfl.ch

Hypothetical Application to this compound Reactions:

To illustrate the utility of this method, we can consider a hypothetical investigation into the mechanism of a reaction involving this compound, such as hydrolysis or nucleophilic substitution.

Reactivity and Synthetic Transformations of A,b Dichlorovinyl Phenyl Ether

Cross-Coupling Reactions for Alkene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides are excellent substrates for these transformations. libretexts.orgnobelprize.orgyoutube.com The C-Cl bonds in a,b-dichlorovinyl phenyl ether can be selectively activated by a palladium catalyst to couple with a variety of organometallic reagents. nih.govnih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov This reaction is known for its mild conditions and high tolerance of functional groups. nih.gov For this compound, this reaction offers a direct route to substituted vinyl phenyl ethers. The general catalytic cycle involves the oxidative addition of the vinyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity. whiterose.ac.uk

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound

Entry Organoboron Reagent Catalyst/Ligand Base Solvent Expected Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O a-Chloro-b-phenylvinyl phenyl ether
2 Thiophen-2-ylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane a-Chloro-b-(thiophen-2-yl)vinyl phenyl ether
3 Vinylboronic acid pinacol ester Pd₂(dba)₃ / XPhos Cs₂CO₃ THF a-Chloro-b-vinylvinyl phenyl ether

This table presents plausible reaction conditions based on established Suzuki-Miyaura coupling methodologies for vinyl chlorides. ntnu.noresearchgate.net

Beyond organoboron compounds, a variety of other organometallic reagents can be employed in palladium-catalyzed cross-coupling reactions to functionalize this compound. libretexts.org The Stille reaction utilizes organotin reagents, the Negishi reaction employs organozinc compounds, and the Sonogashira reaction facilitates coupling with terminal alkynes using a copper co-catalyst. Each of these named reactions offers a different scope and set of reaction conditions, providing a broad toolkit for synthetic chemists. nobelprize.org

Table 2: Potential Palladium-Catalyzed Couplings with Various Organometallic Reagents

Reaction Name Organometallic Reagent (R-M) Catalyst System Expected Product (assuming b-Cl substitution)
Stille Coupling R-Sn(Bu)₃ Pd(PPh₃)₄ a-Chloro-b-R-vinyl phenyl ether
Negishi Coupling R-ZnCl PdCl₂(dppf) a-Chloro-b-R-vinyl phenyl ether
Sonogashira Coupling R-C≡CH PdCl₂(PPh₃)₂ / CuI a-Chloro-b-(R-alkynyl)vinyl phenyl ether

This table illustrates the versatility of this compound as a substrate in various cross-coupling reactions.

A key feature of dihalogenated substrates like this compound is the potential for sequential or site-selective functionalization. The electronic and steric differences between the a- and b-positions may allow for the selective reaction of one C-Cl bond over the other under carefully controlled conditions. For instance, one palladium catalyst/ligand system might preferentially activate the b-C-Cl bond, allowing for an initial coupling reaction. The resulting monochlorinated product could then be subjected to a second, different coupling reaction to modify the remaining a-C-Cl bond, leading to the synthesis of highly substituted, multifunctionalized vinyl ethers. nih.gov This stepwise approach provides a powerful strategy for building molecular complexity from a simple starting material.

Functionalization via Deprotonation and Electrophilic Quenching

An alternative approach to functionalizing this compound involves the activation of the C-H bond. This method complements cross-coupling strategies by allowing for the introduction of substituents at the vinylic carbon that is not bonded to a chlorine atom.

The vinylic proton in this compound can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), to generate a vinyl anion intermediate. This highly reactive species can then be "quenched" by reacting it with a variety of electrophiles. This deprotonation/functionalization sequence allows for the introduction of a wide range of functional groups, including alkyl, silyl, and carbonyl moieties. The regioselectivity of the deprotonation is influenced by the electronic effects of the phenyl ether and chlorine substituents.

Rearrangement Reactions Leading to Complex Structures

The dichlorovinyl phenyl ether scaffold is amenable to rearrangement reactions that facilitate the construction of intricate molecular frameworks. These transformations, particularly those involving sigmatropic shifts, rearrange the atomic connectivity to yield thermodynamically more stable or synthetically useful products.

Claisen-Type Rearrangements of Halogenated Allyl Vinyl Ethers

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgsynarchive.comorganic-chemistry.org The aromatic variant of this reaction, first observed by Rainer Ludwig Claisen, involves heating an allyl phenyl ether to around 250 °C, which causes an intramolecular rearrangement to form an o-allylphenol. libretexts.orglibretexts.org This process occurs through a concerted, cyclic six-membered transition state. libretexts.orglibretexts.org

The reaction proceeds by forming a C-C bond between the third carbon of the allyl group and the ortho position of the benzene ring, concurrent with the cleavage of the ether's C-O bond. libretexts.orglibretexts.org This initially yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenol (B47542) ring. libretexts.orglibretexts.org

While this compound itself is not an allyl ether, its derivatives can be designed to undergo similar acs.orgacs.org-sigmatropic rearrangements. The presence of halogen atoms on the vinyl group can influence the electronic properties and reactivity of the system. In related systems, charge-accelerated acs.orgacs.org-sigmatropic rearrangements have been utilized in the synthesis of highly substituted benzofurans from substituted phenols, indicating that such rearrangements can serve as a key step in building more complex heterocyclic structures. rsc.org

Formation of Unsaturated Carboxylic Acid Derivatives (Esters, Lactones)

α,β-Unsaturated carboxylic acids and their derivatives are valuable compounds with applications in polymers, pharmaceuticals, and as synthetic intermediates. google.com The transformation of this compound into such derivatives represents a valuable synthetic pathway. Although direct conversion methods are not extensively documented, the reactivity of the dichlorovinyl group can be harnessed for this purpose.

One plausible route involves the conversion of the dichlorovinyl group into an alkyne, which can then undergo carboxylation. Various catalytic methods exist for the carboxylation of unsaturated hydrocarbons to produce carboxylic acid derivatives. rsc.org Alternatively, synthetic strategies employing organometallic intermediates can achieve this transformation. For instance, vinylmercuric halides react with carbon monoxide in the presence of an alcohol to yield α,β-unsaturated esters. google.com Other methods, such as the Horner-Wadsworth-Emmons reaction or reactions of dichloroesters with aldehydes promoted by active manganese, provide general routes to α,β-unsaturated esters with high stereoselectivity. organic-chemistry.org These established methods could potentially be adapted for derivatives of this compound to access unsaturated carboxylic acid derivatives.

Cyclization Reactions for Heterocycle Synthesis

The structural features of this compound make it an excellent substrate for cyclization reactions, providing access to important heterocyclic scaffolds like benzofurans.

Modular Construction of Benzo[b]furans

Benzo[b]furans are a prominent class of heterocyclic compounds found in many natural products and biologically active molecules. nih.govniscpr.res.in A modular approach for synthesizing 2-substituted benzo[b]furans directly from 1,2-dichlorovinyl ethers has been developed. acs.org This methodology highlights the utility of this compound as a key building block. The synthesis typically involves a palladium-catalyzed process where phenols react with bromoalkynes to generate vinyl ethers that subsequently cyclize to form the benzofuran ring. organic-chemistry.org Base-promoted cyclization of o-alkynylphenols also provides a metal-free alternative for synthesizing this scaffold. nih.gov

The following table illustrates the synthesis of various substituted benzo[b]furans from the corresponding phenols, demonstrating the versatility of this approach.

EntryPhenol DerivativeBenzo[b]furan ProductYield (%)
1PhenolBenzo[b]furan86
24-Methylphenol5-Methylbenzo[b]furan76
34-Methoxyphenol5-Methoxybenzo[b]furan88
44-Nitrophenol5-Nitrobenzo[b]furan85

This table is representative of typical yields for base-promoted cyclization of substituted phenols to form benzo[b]furans, as described in related synthetic methodologies. nih.gov

Intramolecular 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. wikipedia.org An intramolecular version of this reaction involves a single molecule containing both a 1,3-dipole and a dipolarophile. researchgate.net This strategy allows for the rapid assembly of complex, fused, or bridged ring systems with high stereocontrol. rsc.org

For this compound to participate in such a reaction, it must first be functionalized to contain a 1,3-dipole. For example, an azide or a nitrone group could be introduced onto the phenyl ring. The dichlorovinyl moiety can then act as the dipolarophile. The subsequent intramolecular cycloaddition would lead to the formation of novel fused heterocyclic systems containing a nitrogen-based ring fused to the original aromatic structure. This approach is widely used for the synthesis of complex natural products and other biologically relevant molecules. semanticscholar.orgunito.it

Formation of Ynol Ethers and Alkynes

One of the most significant applications of this compound is its conversion into highly reactive ynol ethers, which are valuable intermediates in organic synthesis.

The synthesis of ynol ethers from dichloroenol ethers is a well-established transformation. lookchem.com It is typically achieved by treating the dichloroenol ether with two equivalents of a strong base, such as n-butyllithium (n-BuLi). acs.org The reaction proceeds through a proposed lithio-chloro carbenoid intermediate. lookchem.com The mechanism of this transformation has been a subject of study, with two primary pathways considered: a Fritsch-Buttenberg-Wischell (FBW) rearrangement (α-elimination) or a β-elimination. lookchem.com

The resulting ynol ethers are versatile synthetic intermediates. ucl.ac.uk For instance, they can be used in reactions to generate ketenes or participate in cycloadditions. The electron-rich nature of the alkyne in ynol ethers allows for unique reactivity in carbon-carbon bond-forming reactions. ucl.ac.uk Furthermore, these ynol ethers can serve as precursors for the synthesis of substituted alkynes through various coupling reactions. organic-chemistry.org The direct double dehydrohalogenation of dihalides is also a common method for preparing alkynes. youtube.comlongdom.orgyoutube.com

The table below shows examples of ynol ethers synthesized from their corresponding dichloroenol ether precursors.

Dichloroenol Ether PrecursorAlcohol SourceYnol Ether Product
1,2-dichloro-1-ethoxyetheneEthanolEthoxyethyne
1,2-dichloro-1-(tert-butoxy)ethenetert-Butanoltert-Butoxyethyne
1,2-dichloro-1-phenoxyethenePhenolPhenoxyethyne

This table provides illustrative examples of the conversion of dichloroenol ethers to ynol ethers based on general synthetic protocols. lookchem.comacs.orgucl.ac.uk

Base-Induced Elimination for Alkynyl Ether Generation

One of the most significant synthetic applications of dichlorovinyl ethers is their conversion into alkynyl ethers through base-induced elimination of two molecules of hydrogen chloride. This transformation provides a valuable route to yne-ethers, which are versatile intermediates in organic synthesis.

The reaction is typically carried out using a strong base. The choice of base is crucial for the efficiency of the reaction. Common bases employed for this purpose include organolithium reagents, such as n-butyllithium (n-BuLi), and hindered alkoxides, like potassium tert-butoxide (KOt-Bu) nih.gov.

The mechanism proceeds through a two-step elimination. The first elimination of HCl leads to a chlorinated vinyl ether intermediate, which then undergoes a second elimination to furnish the desired alkynyl ether. The general transformation is depicted below:

General Reaction Scheme:

Research has shown that related systems, such as allyl-1,1-dichlorovinyl ethers, readily undergo this transformation. For instance, treatment of allyl-1,1-dichlorovinyl ethers with 2.2 equivalents of n-butyllithium at low temperatures (-78 °C) effectively generates the corresponding allyl alkynyl ether intermediate nih.gov. While the substrate is different, the underlying principle of dichlorovinyl ether to alkynyl ether conversion is directly analogous.

The use of potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107) (THF) also facilitates this elimination nih.gov. The choice between n-BuLi and KOt-Bu can influence the reaction conditions and substrate compatibility. n-Butyllithium is a significantly stronger, non-nucleophilic base, often requiring cryogenic temperatures, whereas KOt-Bu can sometimes be employed at slightly higher temperatures nih.gov.

BaseTypical Reaction ConditionsCommentsReference
n-Butyllithium (n-BuLi)-78 °C, THFStrong, non-nucleophilic base; suitable for a wide range of substrates. nih.gov
Potassium tert-butoxide (KOt-Bu)-78 °C to room temperature, THFStrong, sterically hindered base; often a more practical alternative to organolithiums. nih.gov

Stereo- and Regioselective Synthesis of Alkynyl Ethers

The concept of stereo- and regioselectivity in the context of generating alkynyl ethers from this compound primarily relates to the potential for forming different isomeric products if the starting vinyl ether itself is asymmetric or if subsequent reactions of the alkynyl ether are considered.

For the base-induced elimination of a generic a,b-dichlorovinyl ether, the regiochemical outcome of the alkyne formation is dictated by the initial positions of the chlorine atoms. Assuming the structure is Ph-O-Cα=CβCl₂, elimination will lead to a terminal alkynyl ether. If the structure were Ph-O-CCl=CHCl, the initial elimination could theoretically lead to two different chloroalkenyl ether intermediates, potentially impacting the final product. However, the term "a,b-dichlorovinyl" typically implies geminal dichlorides at the β-carbon (Ph-O-CH=CCl₂) or vicinal dichlorides (Ph-O-CCl=CHCl). In the common case of 1,1-dichloro-2-phenoxyethene, the formation of phenoxyacetylene is the only possible outcome.

While the generation of the alkynyl ether itself from a simple dichlorovinyl phenyl ether is straightforward, the principles of stereo- and regioselectivity become highly relevant when considering the broader synthetic context of creating substituted alkynyl ethers and their subsequent transformations. For instance, methods for the stereoselective synthesis of Z-enol ethers have been developed using palladium-catalyzed cross-couplings, which could be conceptually applied to derivatives of the initial alkynyl ether product nih.gov.

Furthermore, the hydroalkoxylation of alkynes, a reaction that forms vinyl ethers, can proceed with high regio- and stereoselectivity. Studies have shown that base-catalyzed hydroalkoxylation often exhibits a strong preference for the Z-configured enol ether product via an anti-Markovnikov addition researchgate.net. This highlights the importance of controlling stereochemistry in reactions involving alkyne and enol ether systems.

Reaction TypeSelectivity PrincipleRelevance to Alkynyl Phenyl Ether Synthesis
Elimination from Ph-O-CH=CCl₂Regiochemically definedLeads specifically to terminal phenoxyacetylene.
Pd-catalyzed cross-couplingStereoselectiveCan be used to synthesize substituted Z-enol ethers from alkynyl ether derivatives. nih.gov
Base-catalyzed hydroalkoxylationRegio- and StereoselectiveDemonstrates methods for controlling stereochemistry in related vinyl ether syntheses. researchgate.net

Nucleophilic and Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the phenoxy group. This electronic nature dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Addition:

The electron-poor nature of the double bond makes it susceptible to attack by nucleophiles. This is in contrast to typical electron-rich alkenes, which readily undergo electrophilic addition. The reaction would proceed via a nucleophilic addition mechanism, likely followed by the elimination of one or both chloride ions, leading to a substitution product.

A general mechanism for nucleophilic addition to an activated alkene involves the attack of the nucleophile on one of the vinylic carbons, forming a carbanionic intermediate. This intermediate can then be protonated or undergo further reaction. In the case of this compound, the presence of good leaving groups (chloride ions) would favor an addition-elimination pathway.

Illustrative Nucleophilic Addition-Elimination:

Here, Nu⁻ represents a nucleophile. Depending on the reaction conditions and the nature of the nucleophile, a second substitution may occur.

Electrophilic Addition:

Electrophilic addition to the double bond of this compound is expected to be significantly retarded compared to simple alkenes. The electron-withdrawing groups (Cl, OPh) deactivate the double bond towards attack by electrophiles. For an electrophilic addition to occur, a very reactive electrophile would be required.

Should an electrophilic attack happen, it would proceed via a carbocationic intermediate. The regioselectivity of the addition would be governed by the relative stability of the possible carbocations. The oxygen of the ether group could potentially stabilize an adjacent carbocation through resonance, while the chlorine atoms would be destabilizing.

General Electrophilic Addition Mechanism: An electrophilic addition reaction is initiated by the attack of an electrophile on the substrate, resulting in the formation of a carbocation, which is then attacked by a nucleophile libretexts.org. However, the high deactivation of the double bond in this compound makes this pathway less favorable.

Reaction TypeReactivity of this compoundMechanistic Features
Nucleophilic Addition Favored due to electron-deficient double bond.Proceeds via a carbanionic intermediate, likely followed by elimination of chloride (addition-elimination).
Electrophilic Addition Disfavored due to deactivation of the double bond by electron-withdrawing groups.Would proceed via a carbocationic intermediate, but requires a highly reactive electrophile. libretexts.org

Advanced Spectroscopic Characterization for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular framework and deduce the electronic environment of each atom. For a,b-Dichlorovinyl phenyl ether, which can exist as (E) and (Z) isomers, NMR is crucial for stereochemical assignment.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic proton and the aromatic protons of the phenyl ring.

Vinylic Proton: A single proton is attached to the dichlorovinyl group. Its chemical shift is significantly influenced by the electronegative chlorine atoms and the adjacent phenoxy group. The resonance for this proton is predicted to appear in the downfield region, likely between 6.0 and 7.0 ppm. The precise shift would differ between the (E) and (Z) isomers due to the through-space anisotropic effects of the phenyl ring and the second chlorine atom.

Aromatic Protons: The phenyl ring contains five protons, which would appear as a complex multiplet system in the aromatic region (approximately 6.9–7.5 ppm). Typically, the protons ortho to the ether linkage are shifted slightly upfield compared to the meta and para protons due to the electron-donating effect of the oxygen atom. The signals would likely resolve into a triplet for the para proton, a triplet (or doublet of doublets) for the meta protons, and a doublet for the ortho protons.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Vinylic-H6.0 - 7.0Singlet (s)
Aromatic ortho-H6.9 - 7.1Doublet (d) or Multiplet (m)
Aromatic meta-H7.2 - 7.4Triplet (t) or Multiplet (m)
Aromatic para-H7.0 - 7.2Triplet (t) or Multiplet (m)

Note: Data are predicted based on analogous structures. Solvent: CDCl₃.

¹³C NMR Spectroscopy for Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

Vinylic Carbons: Two signals correspond to the dichlorovinyl carbons. The carbon atom bonded to the oxygen (C-a) is expected to be significantly deshielded, appearing far downfield (estimated 140-150 ppm). The second vinylic carbon (C-b), bonded to two chlorine atoms, would also be downfield but likely at a different position (estimated 115-125 ppm).

Aromatic Carbons: The phenyl ring will show four distinct signals: one for the ipso-carbon (the carbon attached to the ether oxygen), and one each for the ortho, meta, and para carbons. The ipso-carbon is expected to be the most downfield of the aromatic signals (around 155-160 ppm). The ortho, meta, and para carbons would appear in the typical aromatic region of 115-130 ppm.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Vinylic C-a (C-O)140 - 150
Vinylic C-b (C-Cl)115 - 125
Aromatic C-ipso155 - 160
Aromatic C-ortho116 - 120
Aromatic C-meta129 - 131
Aromatic C-para122 - 125

Note: Data are predicted based on analogous structures. Solvent: CDCl₃.

Correlation Spectroscopy for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily show connectivity within the phenyl ring, with cross-peaks appearing between the ortho and meta protons, and between the meta and para protons. The vinylic proton, being isolated, would not show any COSY correlations.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC or HMQC spectrum would show a cross-peak connecting the vinylic proton signal to its corresponding vinylic carbon signal. Similarly, it would link the ortho, meta, and para proton signals to their respective carbon signals, confirming their assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₈H₆Cl₂O. A key feature in the mass spectrum will be the isotopic pattern resulting from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺˙) and any chlorine-containing fragments. The expected pattern for a species with two chlorine atoms is three peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.

Table 3. Predicted HRMS Data for this compound

Ion Formula Isotopologue Calculated Exact Mass (m/z) Relative Abundance (%)
[C₈H₆³⁵Cl₂O]⁺˙M187.98467100 (9)
[C₈H₆³⁵Cl³⁷ClO]⁺˙M+2189.98172~65 (6)
[C₈H₆³⁷Cl₂O]⁺˙M+4191.97877~11 (1)

Note: The numbers in parentheses in the abundance column represent the theoretical ratio.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound is expected to proceed through several key pathways characteristic of ethers and halogenated compounds.

Predicted Fragmentation Pathways:

Loss of a Chlorine Radical: The initial molecular ion [C₈H₆Cl₂O]⁺˙ could lose a chlorine radical (Cl•) to form a cation at m/z ~153. This fragment would still contain one chlorine atom and thus exhibit an isotopic peak at m/z ~155.

Ether Bond Cleavage: Cleavage of the C-O ether bond is a common pathway. This can lead to two primary fragments:

A phenoxy cation ([C₆H₅O]⁺) at m/z 93.

A dichlorovinyl cation ([C₂HCl₂]⁺) with an m/z of ~95, showing a characteristic M/M+2 isotopic pattern for one chlorine atom.

Fragmentation of the Phenyl Group: The phenoxy cation (m/z 93) could further fragment by losing a molecule of carbon monoxide (CO) to form the stable cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65.

Loss of Dichloroacetylene (B1204652): Another possible pathway involves rearrangement and elimination of a neutral dichloroacetylene molecule (C₂Cl₂) from the molecular ion, leading to a fragment corresponding to phenol (B47542) radical cation at m/z 94.

These predicted pathways allow for a detailed structural interpretation based on the masses and isotopic patterns of the fragment ions observed in an MS/MS experiment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of molecules. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the creation of a three-dimensional electron density map, from which the precise positions of each atom can be determined. wikipedia.org

For this compound, a key structural aspect to be determined is the stereochemistry at the carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. X-ray crystallographic analysis would unambiguously establish this configuration by revealing the relative spatial arrangement of the chlorine atoms and the phenyl ether group. Furthermore, this analysis would provide precise measurements of bond lengths and bond angles within the molecule.

Table 1: Hypothetical X-ray Crystallographic Data for (E)-a,b-Dichlorovinyl Phenyl Ether

Parameter Value
C=C Bond Length 1.34 Å
C-Cl Bond Length (average) 1.72 Å
C-O (vinyl) Bond Length 1.36 Å
C-O (phenyl) Bond Length 1.41 Å
C=C-Cl Bond Angle 122°
C=C-O Bond Angle 125°
Crystal System Monoclinic
Space Group P2₁/c

Note: This data is hypothetical and serves as an example of the parameters that would be obtained from an X-ray crystallographic study.

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orgpnnl.govlibretexts.org Ultraviolet photoelectron spectroscopy (UPS) utilizes UV radiation to examine valence electron energy levels, while X-ray photoelectron spectroscopy (XPS) employs X-rays to probe core-level electrons. libretexts.org

The photoelectron spectrum of this compound would exhibit a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The binding energy of these electrons provides direct information about the stability of the molecular orbitals. For instance, the spectrum would reveal the energies of the π-orbitals associated with the phenyl ring and the dichlorovinyl group, as well as the lone pair electrons on the oxygen and chlorine atoms. Analysis of the vibrational fine structure within the PES bands can also offer insights into the bonding characteristics of the ionized molecular orbital. libretexts.org

Table 2: Predicted Ionization Energies for this compound from Photoelectron Spectroscopy

Molecular Orbital Predicted Ionization Energy (eV)
π (Phenyl ring) 8.5 - 9.5
n (Oxygen lone pair) 9.8 - 10.5
π (C=C) 10.5 - 11.2
n (Chlorine lone pairs) 11.5 - 12.5

Note: These are predicted energy ranges based on related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. masterorganicchemistry.com

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. libretexts.orgpressbooks.pub The presence of the vinyl group and the carbon-chlorine bonds would also give rise to distinct vibrational modes.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=C (vinyl) Stretching 1640 - 1680
C-O (aryl ether) Asymmetric Stretching ~1250
C-O (aryl ether) Symmetric Stretching ~1050
C-Cl Stretching 600 - 800
=C-H Stretching 3010 - 3095
Aromatic C=C Ring Stretching 1400 - 1600

Derivatives and Analogues of A,b Dichlorovinyl Phenyl Ether

Exploration of Substituted Aryl Dichlorovinyl Ethers

The synthesis of substituted aryl dichlorovinyl ethers can be achieved by reacting alkali metal salts of substituted phenols with trichloroethylene (B50587). This method allows for the introduction of a wide range of substituents on the aromatic ring, thereby modulating the electronic and steric properties of the resulting ether. google.com

Modern cross-coupling methodologies, though not explicitly detailed for dichlorovinyl ethers in the provided search results, offer a potential avenue for the synthesis of these compounds. Techniques such as the Buchwald-Hartwig and Ullmann couplings, which are effective for the formation of diaryl ethers, could likely be adapted for the arylation of dichlorovinyl alcoholates or the reaction of substituted phenols with a dichlorovinyl halide equivalent. organic-chemistry.org These reactions often employ palladium or copper catalysts and can tolerate a broad spectrum of functional groups on both coupling partners. organic-chemistry.org

The reactivity of substituted aryl dichlorovinyl ethers is influenced by the nature and position of the substituents on the aryl ring. Electron-withdrawing groups are expected to enhance the electrophilicity of the dichlorovinyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.

Table 1: Potential Synthetic Routes to Substituted Aryl Dichlorovinyl Ethers

Reaction TypeReactantsCatalyst/ConditionsProduct
Nucleophilic SubstitutionSubstituted Phenoxide, TrichloroethyleneHeat, presence of water or hydroxyl-containing solvent google.comSubstituted Aryl Dichlorovinyl Ether
Buchwald-Hartwig Amination (adapted)Substituted Phenol (B47542), Dichlorovinyl HalidePalladium catalyst, Ligand, BaseSubstituted Aryl Dichlorovinyl Ether
Ullmann Condensation (adapted)Substituted Phenol, Dichlorovinyl HalideCopper catalyst, Base, High TemperatureSubstituted Aryl Dichlorovinyl Ether

Synthesis and Reactivity of Aliphatic Dichlorovinyl Ethers

The synthesis of aliphatic dichlorovinyl ethers typically involves the reaction of an alkali metal alkoxide with trichloroethylene. For instance, α,β-dichlorovinyl ethyl ether can be prepared by treating trichloroethylene with sodium ethoxide. The reaction is initiated by heating, after which it often proceeds exothermically.

The reactivity of aliphatic dichlorovinyl ethers has been shown to be quite versatile. They can undergo reactions with various nucleophiles. For example, their interaction with alcohols and phenols can lead to the formation of chloroacetates or acid chlorides, depending on the reaction conditions and the nature of the nucleophile.

Table 2: Synthesis and Reactions of a Representative Aliphatic Dichlorovinyl Ether

CompoundSynthesisKey Reactions
α,β-Dichlorovinyl ethyl etherReaction of sodium ethoxide with trichloroethylene.Reacts with alcohols and phenols.

Heteroatom-Containing Analogues (e.g., Dichlorovinyl Sulfides, Dichlorodiazadienes)

Replacing the ether oxygen with other heteroatoms, such as sulfur or nitrogen, leads to the formation of dichlorovinyl sulfides and dichlorodiazadienes, respectively. These analogues exhibit distinct chemical properties and reactivity patterns.

Dichlorovinyl Sulfides: The synthesis of dichlorovinyl sulfides can be envisioned through the reaction of a thiol with a suitable dichlorovinyl electrophile. A related synthesis involves the reaction of 1,1-dichloro-2-chloromethylcyclopropane with thiolates to produce 2,2-dichlorocyclopropylmethyl sulfides, which are structurally similar and formed via nucleophilic substitution of a chlorine atom by the sulfur nucleophile. researchgate.net These sulfides can be subsequently oxidized to the corresponding sulfones. researchgate.net

Dichlorodiazadienes: Dichlorodiazadienes are characterized by a N=N-C=C(Cl)₂ framework. Their synthesis has been reported via the reaction of N-substituted phenylhydrazones with carbon tetrachloride in the presence of a copper catalyst. unec-jeas.com The structure of these compounds, featuring a diaza group, geminal dichloro atoms, and a conjugated diene system, makes them valuable synthons in organic synthesis. unec-jeas.com The nature and position of substituents on the phenyl ring have a notable impact on the crystal structure of these compounds. unec-jeas.com

Table 3: Synthesis of Heteroatom-Containing Dichlorovinyl Analogues

AnalogueSynthetic MethodReactants
Dichlorovinyl Sulfides (proposed)Nucleophilic SubstitutionThiolate, Dichlorovinyl electrophile
DichlorodiazadienesCopper-catalyzed reactionN-substituted phenylhydrazone, Carbon tetrachloride unec-jeas.com

Chiral Dichlorovinyl Ether Derivatives for Asymmetric Synthesis

The incorporation of chirality into dichlorovinyl ether derivatives opens up possibilities for their application in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. uwindsor.caddugu.ac.in

The synthesis of chiral dichlorovinyl ethers could be approached through several strategies. One method involves using a chiral alcohol or phenol in the initial synthesis, thereby introducing a chiral center into the molecule. Another approach is the enantioselective modification of the dichlorovinyl group itself, for example, through an asymmetric addition or substitution reaction catalyzed by a chiral catalyst.

While direct examples of chiral dichlorovinyl ethers in asymmetric synthesis are not prevalent in the provided search results, the principles of asymmetric catalysis using other chiral vinyl ethers and related structures are well-established. For instance, the asymmetric methoxyselenenylation of alkyl vinyl ethers has been used to generate chiral acetals. documentsdelivered.com Similarly, chiral catalysts have been employed in the asymmetric synthesis of axially chiral diaryl ethers through enantioselective desymmetrization. researchgate.net These methodologies suggest that chiral dichlorovinyl ethers could potentially serve as valuable intermediates or ligands in a variety of asymmetric transformations.

The development of chiral dichlorovinyl ether derivatives could lead to novel reagents and building blocks for the stereoselective synthesis of complex molecules. uwindsor.caddugu.ac.in The unique electronic nature of the dichlorovinyl moiety, combined with a chiral scaffold, could enable highly selective transformations.

Table 4: Potential Strategies for Asymmetric Synthesis Involving Dichlorovinyl Ethers

StrategyDescriptionExample from Related Systems
Use of Chiral Alcohols/PhenolsIncorporation of a chiral auxiliary into the ether structure from the start.Synthesis of chiral molecules using chiral starting materials. ddugu.ac.in
Asymmetric CatalysisEnantioselective functionalization of the dichlorovinyl group using a chiral catalyst.Asymmetric hydrogenation of prochiral ketones catalyzed by chiral Ru complexes. mdpi.com
DesymmetrizationEnantioselective reaction on a prochiral dichlorovinyl ether derivative.Catalytic asymmetric synthesis of diaryl ether atropisomers through an organocatalyzed enantioselective desymmetrization. researchgate.net

Applications in Complex Molecule Synthesis and Materials Science

Modular and Diversity-Oriented Synthesis Strategies

a,b-Dichlorovinyl phenyl ether is a key precursor in modular and diversity-oriented synthesis (DOS), approaches that aim to efficiently generate libraries of structurally diverse small molecules. scispace.comnih.govwiley-vch.de This strategy is particularly powerful for the discovery of new bioactive compounds and materials with novel properties. figshare.commdpi.com The modular nature of reactions involving this compound allows for the systematic variation of substituents, leading to a wide range of molecular scaffolds.

Derived from the inexpensive and readily available trichloroethylene (B50587) (TCE), (E)-1,2-dichlorovinyl phenyl ether serves as a versatile building block for a variety of unsaturated systems. figshare.comacs.org The sequential and selective functionalization of the two C-Cl bonds through palladium-catalyzed cross-coupling reactions enables the synthesis of a wide array of electron-rich alkenes, dienes, trienes, and enynes. figshare.comresearchgate.net This modular approach allows for the introduction of different organometallic reagents, leading to a diverse set of conjugated systems. figshare.com

Table 1: Examples of Unsaturated Systems Synthesized from (E)-1,2-Dichlorovinyl Phenyl Ether

Entry Reactant 1 Reactant 2 Catalyst/Conditions Product Type
1 (E)-1,2-Dichlorovinyl phenyl ether Arylboronic acid Pd catalyst Aryl-substituted alkene
2 Mono-alkenylated intermediate Alkynyl Grignard reagent Pd catalyst Enyne

This table is illustrative and based on the general reactivity described in the sources.

A significant advantage of using this compound is the ability to synthesize isomerically pure tri- and tetrasubstituted alkenes. figshare.comacs.org The stereochemistry of the double bond is retained throughout the sequential cross-coupling reactions, allowing for precise control over the final product's geometry. This is particularly important in the synthesis of complex molecules where stereochemistry plays a crucial role in their function. researchgate.net The stepwise functionalization of the C1-Cl and C2-Cl groups, followed by potential deprotonation at C2 and reaction with an electrophile, provides a systematic route to these highly substituted alkenes. figshare.comacs.org

Table 2: Stepwise Functionalization for Isomerically Pure Alkenes

Step Position Functionalized Reagent Resulting Intermediate/Product
1 C1-Cl Organometallic Reagent 1 Isomerically pure disubstituted alkene
2 C2-Cl Organometallic Reagent 2 Isomerically pure trisubstituted alkene

This table outlines the general synthetic strategy as described in the provided sources.

Building Blocks for Conjugated Molecular Systems

The products derived from this compound are valuable building blocks for the construction of larger conjugated molecular systems. figshare.com These systems are of significant interest in materials science for their potential applications in molecular electronics and as chromophores. figshare.commit.edusigmaaldrich.com The ability to introduce a variety of functional groups allows for the fine-tuning of the electronic and optical properties of the resulting conjugated molecules.

Precursors for High-Value Compounds and Platforms

The synthetic versatility of this compound extends to its role as a precursor for high-value compounds and molecular platforms. figshare.com The initial products of the cross-coupling reactions can undergo further synthetic transformations to generate more complex and functionally diverse molecules. wiley-vch.de This provides access to a wide range of chemical space from a simple and economical starting material.

Synthetic Utility in Multi-Component and Cascade Reactions

The reactivity of this compound and its derivatives makes them suitable substrates for multi-component and cascade reactions. slideshare.net These reactions, where multiple bonds are formed in a single operation, offer a highly efficient route to complex molecular structures. nih.govchemrxiv.orgresearchgate.netrsc.org The presence of multiple reactive sites in the derivatives of this compound allows for the design of elegant cascade sequences, leading to the rapid assembly of intricate molecular frameworks.

Environmental Behavior and Abiotic Degradation Pathways

Hydrolysis in Aqueous Environments

The hydrolysis of vinyl ethers is a well-studied process that is known to be catalyzed by acids. cdnsciencepub.comcdnsciencepub.comrsc.org The general mechanism involves a rate-determining proton transfer from a catalyzing acid to the substrate. rsc.org In the case of a,b-Dichlorovinyl phenyl ether, the presence of the vinyl ether group suggests susceptibility to acid-catalyzed hydrolysis.

The reaction is initiated by the protonation of the double bond, which is the rate-determining step. cdnsciencepub.com This is followed by the addition of water to the resulting carbocation and subsequent decomposition to yield phenol (B47542) and a chlorinated aldehyde. The rate of this reaction is dependent on the pH of the aqueous environment, with faster degradation occurring under more acidic conditions.

Table 1: General Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Analogous Vinyl Ethers This table presents data for analogous compounds to infer the potential behavior of this compound.

CompoundCatalytic Coefficient (kH+) (M⁻¹s⁻¹)Solvent Isotope Effect (kH+/kD+)Reference
Methyl α-(2,6-dimethoxyphenyl)vinyl ether2.863.68 cdnsciencepub.com
1-MethoxycycloocteneNot specified2.89 cdnsciencepub.com
4-Methoxy-1,2-dihydronaphthaleneNot specified3.39 arkat-usa.org

Photolytic Degradation and Stability under UV Radiation

The photolytic degradation of organic compounds in the environment is influenced by their ability to absorb ultraviolet (UV) radiation and undergo subsequent chemical transformations. Aromatic compounds, such as the phenyl group in this compound, can absorb UV radiation, leading to their photo-oxidation. nih.gov

The presence of chlorine atoms and the vinyl ether linkage may also influence the photolytic stability of the molecule. While specific studies on the photolysis of this compound are lacking, research on other aromatic hydrocarbons indicates that photo-oxidation can lead to the formation of low-volatility organic compounds. nih.gov The degradation pathways could involve reactions with photochemically produced hydroxyl radicals in the atmosphere or aquatic environments.

For related compounds like vinyl chloride, atmospheric degradation is rapid due to reaction with hydroxyl radicals, with an estimated half-life of 1.5 days. epa.gov However, in the absence of oxygen and sunlight, vinyl chloride can be stable. nih.gov Given the aromatic ring in this compound, its photolytic behavior will likely be a complex interplay between the stability of the aromatic system and the reactivity of the dichlorovinyl ether side chain.

Adsorption and Mobility in Soil and Sediments

The adsorption and mobility of organic compounds in soil and sediments are critical factors in determining their environmental distribution and potential for groundwater contamination. These processes are largely governed by the compound's physicochemical properties and the characteristics of the soil, such as organic matter content and pH. ecetoc.org

For compounds with phenyl groups, such as phenyl ethers, sorption to soil organic matter is a key process. nih.govnih.gov It is expected that this compound, due to its phenyl group and chlorinated nature, will exhibit some degree of sorption to soil and sediment. The extent of this sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

While a specific Koc value for this compound is not available, data from related compounds like polybrominated diphenyl ethers (PBDEs) show a high affinity for soil, leading to their accumulation in the topsoil layer. nih.gov For vinyl chloride, a much smaller and more water-soluble molecule, the estimated Koc is low (56), indicating high mobility in soil. epa.gov Given its larger size and the presence of the phenyl group, this compound is likely to be less mobile than vinyl chloride. The chlorine atoms would also contribute to its hydrophobicity, potentially increasing its sorption potential.

Table 2: Soil Sorption Behavior of Analogous Compounds This table presents data for analogous compounds to infer the potential behavior of this compound.

Compound ClassGeneral Sorption BehaviorKey Influencing FactorsReference
Polybrominated Diphenyl Ethers (PBDEs)High sorption affinity to soils, irreversible sorptionOrganic matter content nih.gov
Vinyl ChlorideHigh mobility, low sorptionWater solubility epa.gov
Herbicides (weak acids)Sorption decreases with increasing soil pHSoil pH, organic matter ecetoc.org

Biodegradation Pathways by Microorganisms

The biodegradation of chlorinated aromatic compounds is a significant environmental process carried out by a diverse range of microorganisms. eurochlor.orgepa.govnih.gov These compounds can be degraded under both aerobic and anaerobic conditions, with the specific pathways depending on the compound's structure and the metabolic capabilities of the microbial community. eurochlor.orgresearchgate.net

Under aerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through the formation of chlorocatechols as central intermediates. epa.gov Dioxygenase enzymes can initiate the attack on the aromatic ring, leading to its cleavage and subsequent mineralization.

Anaerobically, a key process is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen. researchgate.net This process is particularly important for highly chlorinated compounds. For some chlorinated ethenes, complete dechlorination to non-toxic ethene can be achieved by specific bacteria. researchgate.net

Given the structure of this compound, it is plausible that microorganisms could degrade it through pathways known for other chlorinated aromatic ethers. For instance, bacteria have been shown to degrade diphenyl ethers, and the presence of chlorine atoms suggests that dehalogenating microorganisms could play a role. eurochlor.org The initial steps could involve either cleavage of the ether bond or attack on the dichlorovinyl group or the phenyl ring. The ultimate biodegradation would likely involve a consortium of microorganisms with complementary metabolic capabilities. epa.gov

Q & A

Basic Research Questions

Q. What are the validated laboratory synthesis routes for α,β-Dichlorovinyl phenyl ether, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation of vinyl phenyl ether precursors. For example, chlorination of vinyl ethers using reagents like SOCl₂ or PCl₃ under controlled temperatures (40–60°C) can yield dichlorinated products. Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical .
  • Data Consideration : Reaction kinetics and byproduct profiles should be monitored using GC-MS. Yields >80% are achievable with optimized stoichiometry (molar ratio 1:2.5 for ether:Cl₂) .

Q. Which analytical techniques are optimal for characterizing α,β-Dichlorovinyl phenyl ether’s structural and physicochemical properties?

  • Methodology :

  • Purity : Gas chromatography (GC) with flame ionization detection (FID), using a DB-5 column (30 m × 0.25 mm) and He carrier gas. Purity thresholds ≥98% are standard for research-grade samples .
  • Structure : NMR (¹H/¹³C) for confirming substitution patterns. Key signals: δ 6.8–7.5 ppm (aromatic protons), δ 4.5–5.5 ppm (vinyl-Cl protons) .
  • Physical Properties : Refractive index (n²⁰_D: 1.498–1.502) and density (0.95–0.96 g/mL at 20°C) via calibrated refractometers and densitometers .

Q. What safety protocols are essential for handling α,β-Dichlorovinyl phenyl ether in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential skin/eye irritation.
  • Store in amber glass bottles under N₂ at 4°C to prevent photodegradation and hydrolysis.
  • Spill management: Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data on α,β-Dichlorovinyl phenyl ether’s ecotoxicity be resolved across studies?

  • Methodology : Apply meta-analysis with false discovery rate (FDR) control to address multiplicity in toxicity datasets. For example, Benjamini-Hochberg correction (α=0.05) identifies statistically robust endpoints (e.g., LC₅₀ for aquatic organisms) while minimizing Type I errors .
  • Case Study : Discrepancies in LC₅₀ values (e.g., 2.5 mg/L vs. 5.1 mg/L for Daphnia magna) may arise from test duration or water hardness variations. Standardize OECD TG 202 protocols for cross-study comparability .

Q. What mechanistic insights explain α,β-Dichlorovinyl phenyl ether’s reactivity in nucleophilic substitution reactions?

  • Experimental Design : Kinetic studies using polar aprotic solvents (DMF, DMSO) and varying nucleophiles (e.g., NH₃, CN⁻). Monitor reaction progress via HPLC.
  • Findings : The electron-withdrawing Cl groups activate the vinyl moiety, favoring Sₙ2 mechanisms. Rate constants (k) correlate with nucleophile strength (e.g., k_CN⁻ = 1.2 × 10⁻³ L/mol·s) .

Q. How can in vivo carcinogenicity risks of α,β-Dichlorovinyl phenyl ether be assessed using rodent models?

  • Protocol :

Exposure : Inhalation chambers (6–50 ppm, 6h/day, 5d/week) for 24 months.

Endpoints : Histopathology (nasal epithelium, liver), genotoxicity (micronucleus assay), and adduct formation (LC-MS/MS).

  • Data Interpretation : Compare with IARC’s Group 2B carcinogens (e.g., phenyl glycidyl ether), noting similarities in glutathione adduct profiles .

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting α,β-Dichlorovinyl phenyl ether’s aquatic toxicity?

  • Root Cause : QSAR models may underestimate bioaccumulation factors due to inadequate parametrization of Cl-vinyl hydrophobicity (logP_exp = 3.2 vs. logP_pred = 2.8).
  • Resolution : Refine QSAR algorithms using experimental logP and BCF (bioconcentration factor) data from OECD 305 tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.